Misoprostol acid

Vue d'ensemble

Description

L’acide misoprostol est un analogue synthétique de la prostaglandine E1. Il s’agit du métabolite actif du misoprostol, un médicament largement utilisé à des fins médicales diverses, notamment la prévention et le traitement des ulcères d’estomac et duodénaux, l’induction du travail et la prise en charge des hémorragies post-partum . L’acide misoprostol est connu pour son activité pharmacologique importante, en particulier pour la réduction de la sécrétion d’acide gastrique et l’induction des contractions utérines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide misoprostol est synthétisé par désestérification du misoprostol. Le procédé implique l’hydrolyse de la liaison ester dans le misoprostol, ce qui conduit à la formation d’acide misoprostol . Les conditions de réaction comprennent généralement l’utilisation d’un catalyseur acide ou basique pour faciliter le processus d’hydrolyse.

Méthodes de production industrielle

La production industrielle de l’acide misoprostol suit une voie de synthèse similaire à celle décrite ci-dessus. Le procédé est optimisé pour la production à grande échelle, assurant un rendement élevé et une pureté du produit final. Les conditions de réaction sont soigneusement contrôlées pour obtenir une conversion efficace du misoprostol en acide misoprostol .

Analyse Des Réactions Chimiques

Types de réactions

L’acide misoprostol subit diverses réactions chimiques, notamment :

Oxydation : L’acide misoprostol peut être oxydé pour former des analogues de la prostaglandine F.

Réduction : Les réactions de réduction peuvent convertir l’acide misoprostol en d’autres analogues de prostaglandines.

Substitution : L’acide misoprostol peut subir des réactions de substitution, en particulier au niveau des groupes fonctionnels hydroxyle et carboxyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers analogues de prostaglandines, qui présentent des propriétés pharmacologiques et des applications différentes .

Applications de la recherche scientifique

L’acide misoprostol a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans la synthèse et l’étude des analogues de prostaglandines.

Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Industrie : Utilisé dans le développement de formulations pharmaceutiques et de systèmes d’administration de médicaments.

Applications De Recherche Scientifique

Gastroenterological Applications

1.1 Prevention of NSAID-Induced Gastric Ulcers

Misoprostol is primarily indicated for the prevention and treatment of gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs). It works by inhibiting gastric acid secretion and promoting mucosal defense mechanisms. Clinical studies have shown that misoprostol significantly reduces the incidence of NSAID-induced mucosal injury.

1.2 Mechanism of Action

Misoprostol exerts its effects by binding to specific prostaglandin receptors on parietal cells, leading to decreased gastric acid secretion and increased production of mucus and bicarbonate, thus enhancing mucosal protection .

Obstetric and Gynecological Applications

2.1 Medical Abortion

Misoprostol is widely used off-label for medical abortion, often in combination with mifepristone. It induces uterine contractions, facilitating the expulsion of pregnancy tissue. The World Health Organization lists it among essential medicines for reproductive health.

2.2 Induction of Labor and Cervical Ripening

In obstetrics, misoprostol is utilized for cervical ripening before surgical procedures and inducing labor in cases of fetal demise or post-term pregnancies. Its uterotonic properties make it a valuable agent in managing postpartum hemorrhage as well.

Pharmacokinetics and Administration Routes

The pharmacokinetic profile of misoprostol varies significantly depending on the route of administration:

- Sublingual Administration : Achieves peak serum concentration faster compared to oral or vaginal routes.

- Vaginal Administration : Commonly used for labor induction due to its localized effect on the cervix.

A study comparing these routes demonstrated that sublingual administration resulted in higher peak concentrations of misoprostol acid, enhancing its therapeutic efficacy .

Case Studies

4.1 Case Study: Management of Postpartum Hemorrhage

A clinical trial involving women experiencing severe postpartum hemorrhage demonstrated that administration of misoprostol effectively reduced blood loss and improved maternal outcomes when compared to traditional methods .

4.2 Case Study: Medical Abortion Efficacy

In a cohort study assessing the efficacy of misoprostol for medical abortion, over 95% success rates were reported when administered within the first trimester, highlighting its critical role in reproductive health management .

Mécanisme D'action

L’acide misoprostol exerce ses effets en stimulant les récepteurs de la prostaglandine E1 sur les cellules pariétales de l’estomac, ce qui entraîne une réduction de la sécrétion d’acide gastrique . Il augmente également la sécrétion de mucus et de bicarbonate, renforçant la barrière protectrice de la muqueuse gastrique . Dans l’utérus, l’acide misoprostol se lie aux récepteurs des prostaglandines, induisant des contractions utérines et facilitant l’induction du travail .

Comparaison Avec Des Composés Similaires

Composés similaires

Mifepristone : Souvent utilisée en association avec le misoprostol pour les avortements médicaux.

Méthotrexate : Utilisé en association avec le misoprostol pour les avortements médicaux.

Unicité

L’acide misoprostol est unique en raison de son efficacité élevée dans la réduction de la sécrétion d’acide gastrique et l’induction des contractions utérines. Son absorption rapide et sa conversion en forme active en font un choix privilégié pour diverses applications médicales .

Activité Biologique

Misoprostol acid, the active metabolite of misoprostol, is a synthetic prostaglandin E1 analog with significant biological activity, particularly in gastrointestinal and reproductive health. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and clinical applications, supported by research findings and case studies.

Overview of this compound

Misoprostol is primarily used for its gastroprotective effects and as an abortifacient . After oral administration, misoprostol undergoes rapid de-esterification to form this compound, which is responsible for its therapeutic effects. The compound is extensively absorbed, with peak plasma concentrations occurring approximately 12 minutes post-administration and a terminal half-life ranging from 20 to 40 minutes .

The biological activity of this compound can be attributed to several mechanisms:

- Antisecretory Effects : this compound inhibits gastric acid secretion by binding to specific prostaglandin receptors on gastric parietal cells. Studies show that doses as low as 50 mcg can significantly reduce basal and stimulated gastric acid secretion .

- Mucosal Protection : It enhances the production of mucus and bicarbonate in the gastrointestinal tract, contributing to mucosal integrity. This protective effect is particularly important in preventing NSAID-induced gastric ulcers .

- Uterine Contraction : this compound induces uterine contractions, making it effective in medical abortion and labor induction. This effect can pose risks during pregnancy but is beneficial in controlled medical settings .

Gastrointestinal Applications

Misoprostol is widely used to prevent gastric ulcers associated with NSAID therapy. Clinical trials have demonstrated that misoprostol significantly reduces the incidence of endoscopic ulcers compared to placebo . The following table summarizes key findings from studies on its efficacy:

| Study | Dosage (mcg) | Ulcer Incidence | Outcome |

|---|---|---|---|

| Placebo-Controlled Trial | 200 | 70-75% | Reduced to 10-30% with misoprostol |

| Long-term Efficacy Study | 100-200 | Significant reduction | Effective in long-term use |

Reproductive Health

Misoprostol's role in reproductive health includes its use for medical abortion and management of miscarriage. Case studies illustrate its effectiveness:

- Case Study 1 : A woman used misoprostol for a medical abortion at home, resulting in successful termination without complications .

- Case Study 2 : Another case reported the use of misoprostol in managing incomplete miscarriage, highlighting its utility in gynecological emergencies .

Research Findings

Recent studies have explored additional therapeutic potentials of misoprostol beyond gastrointestinal protection and reproductive health:

- A randomized controlled trial indicated that misoprostol may reduce pelvic adhesion formation post-surgery, suggesting anti-inflammatory properties . The study's results are summarized below:

| Group | Adhesion Score | Inflammation Score |

|---|---|---|

| Control | High | High |

| Misoprostol | Significantly lower | Lower |

| Hyalobarrier | Comparable | Lower |

Pharmacokinetics and Safety

The pharmacokinetics of this compound show variability among individuals. Factors such as renal function can influence plasma concentrations, with higher levels noted in patients with renal impairment . Despite its efficacy, misoprostol can cause side effects such as diarrhea and abdominal pain; these are often dose-dependent and manageable through careful patient selection and monitoring .

Propriétés

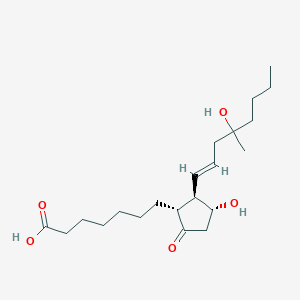

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWGPXZGIIOYDL-MKYGPDKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347869 | |

| Record name | Misoprostol acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66792-31-2, 112137-89-0 | |

| Record name | Misoprostol acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066792312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Misoprostol acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112137-89-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MISOPROSTOL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12Z0SU967A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.